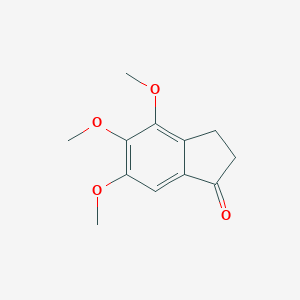

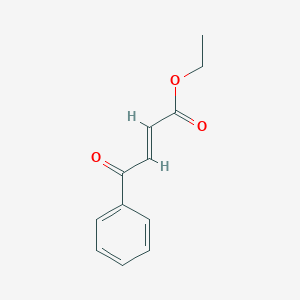

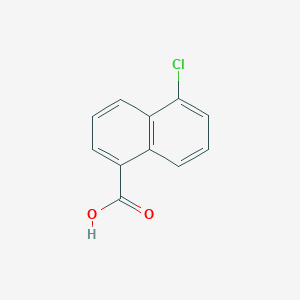

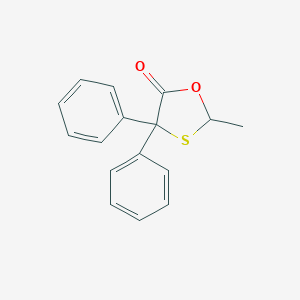

![molecular formula C7H4Br2N2S B099045 4,6-Dibromobenzo[d]thiazol-2-amine CAS No. 16582-60-8](/img/structure/B99045.png)

4,6-Dibromobenzo[d]thiazol-2-amine

説明

The compound 4,6-Dibromobenzo[d]thiazol-2-amine is a derivative of benzo[d]thiazol-2-amine, which is a base molecule for various chemical reactions and syntheses. It is closely related to other compounds such as 6-bromobenzo[d]thiazol-2-amine and 4-methylbenzo[d]thiazol-2-amine, which have been studied for their ability to form salts and co-crystals with carboxylic acid derivatives . These studies have provided insights into the non-covalent interactions and supramolecular assemblies that are possible with these types of compounds.

Synthesis Analysis

The synthesis of related compounds involves multistep processes that can include challenges and complications. For example, the synthesis of pyrene-based thiazole moieties has been achieved and their structures confirmed through spectroscopic and analytical tools . Additionally, the synthesis of 2-aminobenzo[b]thiophenes from 4-aryl-1,2,3-thiadiazoles has been developed, showcasing the influence of substituents on the final product structure . A novel synthetic protocol has also been reported for the preparation of thiazoles using 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, which allows the introduction of a bromodifluoromethyl group at the C4 position of the thiazole .

Molecular Structure Analysis

The molecular structure of related compounds has been established through various techniques such as X-ray diffraction, NMR, and IR spectroscopy . These analyses confirm the 3D molecular structure and reveal the intermolecular interactions responsible for the stability of the crystal structure .

Chemical Reactions Analysis

The reactivity of thiazole derivatives has been studied in various chemical reactions. For instance, the nucleophilic reactivity of 4-(pyren-1-yl)thiazol-2-amine with electrophiles like dinitrobenzofuroxan has been investigated, providing insights into the kinetics of these reactions and the nucleophilicity of the thiazole compound . Nucleophilic substitution reactions have also been performed with dibromoderivatives of benzofused chalcogen-nitrogen heterocycles, leading to selectively substituted products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points and elemental composition, have been characterized. The melting points of various adducts formed with carboxylic acids have been determined, and their structural and supramolecular aspects have been analyzed . The electrochemical and optical properties of conjugated molecules based on benzo[d][1,2,3]thiadiazole have been studied, indicating their potential as photovoltaic materials .

科学的研究の応用

Application in Antimicrobial and Anticancer Therapies

- Summary of Application : This compound has been synthesized and evaluated for its in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

- Methods of Application : The compounds were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics. They were then evaluated for their in vitro antimicrobial activity using turbidimetric method and anticancer activity by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The results revealed that some of the synthesized compounds exhibited promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). One of the compounds was found to be the most active one against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .

Application in Antioxidant, Analgesic, and Anti-inflammatory Therapies

- Summary of Application : Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents .

- Methods of Application : These compounds are synthesized and their molecular structures are confirmed by physicochemical and spectral characteristics. They are then evaluated for their in vitro antioxidant, analgesic, and anti-inflammatory activities .

- Results or Outcomes : Some of the synthesized compounds exhibited promising antioxidant, analgesic, and anti-inflammatory activities .

Application in Antimicrobial Therapies

- Summary of Application : Thiazole derivatives have been found to act as antimicrobial agents .

- Methods of Application : These compounds are synthesized and their molecular structures are confirmed by physicochemical and spectral characteristics. They are then evaluated for their in vitro antimicrobial activities .

- Results or Outcomes : Some of the synthesized compounds exhibited promising antimicrobial activities .

Application in Anticonvulsant Therapies

- Summary of Application : Thiazole derivatives have been found to act as anticonvulsant agents .

- Methods of Application : These compounds are synthesized and their molecular structures are confirmed by physicochemical and spectral characteristics. They are then evaluated for their in vitro anticonvulsant activities .

- Results or Outcomes : Some of the synthesized compounds exhibited promising anticonvulsant activities .

Application in Antidiabetic Therapies

- Summary of Application : Thiazole derivatives have been found to act as antidiabetic agents .

- Methods of Application : These compounds are synthesized and their molecular structures are confirmed by physicochemical and spectral characteristics. They are then evaluated for their in vitro antidiabetic activities .

- Results or Outcomes : Some of the synthesized compounds exhibited promising antidiabetic activities .

Application in Antifungal Therapies

- Summary of Application : Thiazole derivatives have been found to act as antifungal agents .

- Methods of Application : These compounds are synthesized and their molecular structures are confirmed by physicochemical and spectral characteristics. They are then evaluated for their in vitro antifungal activities .

- Results or Outcomes : Some of the synthesized compounds exhibited promising antifungal activities .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

4,6-dibromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLYILJDRUYPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404409 | |

| Record name | 4,6-Dibromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromobenzo[d]thiazol-2-amine | |

CAS RN |

16582-60-8 | |

| Record name | 4,6-Dibromo-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16582-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

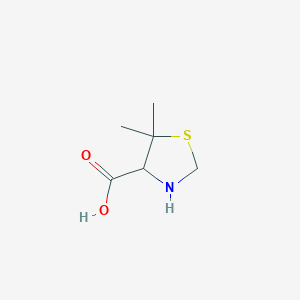

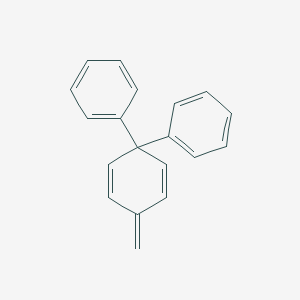

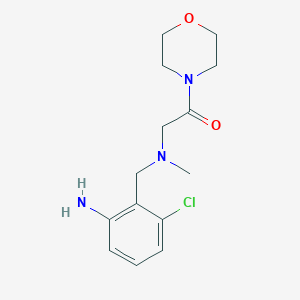

![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)